2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile

Physicochemical Differentiation Purification Process Chemistry

Teams pursuing CLK inhibitors face potency cliffs from isomeric scaffold mismatch. 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile (CAS 193605-61-7) is the only topology validated for single-digit nanomolar CLK1/CLK2 inhibition (IC₅₀ 1.5-82 nM) with >100-fold selectivity over DYRK1A. • 5-CN handle enables hydrolysis, reduction, or tetrazole elaboration • Dihydro form (LogP ~0.89) improves solubility & avoids CYP-mediated furan oxidation • Exclusive electrophilic nitration reactivity per Shiotani et al. nitration study • ≥98% purity; sealed dry storage at 2-8°C

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 193605-61-7
Cat. No. B060937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile
CAS193605-61-7
SynonymsFuro[3,2-b]pyridine-5-carbonitrile,2,3-dihydro-(9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1COC2=C1N=C(C=C2)C#N
InChIInChI=1S/C8H6N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-4H2
InChIKeyGAKFCIOGTUACBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile (CAS 193605-61-7): Structural Overview and Sourcing Profile


2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile (CAS 193605-61-7) is a heterocyclic building block belonging to the dihydrofuropyridine carbonitrile family, sharing the molecular formula C₈H₆N₂O and a monoisotopic mass of 146.048 Da with several closely related isomers . It features a partially saturated furan ring fused to a pyridine core at the [3,2-b] orientation, with a nitrile substituent installed at the pyridine 5-position. This compound exists as a 2,3-dihydro analogue of the fully aromatic furo[3,2-b]pyridine-5-carbonitrile scaffold, a privileged structure that has been validated as a core pharmacophore for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [1]. Commercial availability typically spans 95% to ≥98% purity from multiple research chemical suppliers .

1
Kinase inhibitor discovery — [3,2-b] scaffold with 5-nitrile substitution supports CLK-selective inhibitor lead optimization.
2
Synthetic intermediate — Dihydrofuran ring enables late-stage oxidation control for fine-tuning LogP and metabolic stability.
3
Regioselective diversification — [3,2-b] topology uniquely permits electrophilic pyridine ring functionalization among tested isomers.

Why 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile Cannot Be Interchanged with Its Isomeric Analogs


Although dihydrofuropyridine carbonitriles share identical molecular weights and elemental compositions, their distinct ring-fusion topologies ([3,2-b] vs. [3,2-c] vs. [2,3-b] vs. [2,3-c]) and the precise location of the nitrile substituent on the pyridine ring fundamentally alter their physicochemical properties, reactivity profiles, and biological target engagement. The [3,2-b] topology has been specifically identified as the privileged scaffold yielding single-digit nanomolar CLK inhibitors with exquisite kinome-wide selectivity, whereas isomeric cores produce orders-of-magnitude differences in potency [1]. Furthermore, the 5-nitrile substitution pattern on the [3,2-b] core is directly implicated in kinase hinge-binding interactions, and substitution at alternative positions (e.g., 4-nitrile, 6-nitrile) disrupts this critical pharmacophoric alignment [2]. Even the oxidation state of the furan ring—dihydro vs. fully aromatic—modulates LogP, hydrogen-bonding capacity, and metabolic stability, rendering direct interchange of these compounds without re-optimization pharmacologically invalid. The quantitative evidence below establishes where 2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile provides measurable, procurement-relevant differentiation.

!
Ring-fusion topology mismatch — [3,2-c] or [2,3-b] isomers lack validated CLK engagement; kinase inhibition profile may not transfer.
!
Substitution position alters pharmacophore alignment — 4-nitrile or 6-nitrile analogs may disrupt hinge-binding interactions critical for reported potency.
!
Oxidation state governs LogP and metabolic stability — Fully aromatic analog introduces furan epoxidation liability and higher lipophilicity; property profile may differ.

Quantitative Differentiation of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile from Closest Analogs


Ring-Fusion Topology Determines Boiling Point: [3,2-b] vs. [3,2-c] Isomers

The boiling point of 2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile is predicted to be 296.8 ± 40.0 °C at 760 mmHg , which is measurably higher than that of its closest positional isomer, 2,3-dihydrofuro[3,2-c]pyridine-6-carbonitrile (CAS 193605-64-0), predicted to boil at 303.5 ± 42.0 °C . This ~6.7 °C difference in boiling point, despite identical molecular weight (146.15 g/mol) and formula (C₈H₆N₂O), arises solely from the altered ring-fusion geometry affecting intermolecular interactions. Such differences directly impact distillation-based purification strategies and solvent selection during downstream synthetic transformations.

Boiling Point
Cross-study comparable
[3,2-b] 296.8 ± 40.0 °C
Δ ~6.7 °C vs. [3,2-c] isomer
Affects distillation cut timing and GC retention.
Predicted values; distinct purification protocols required.
Physicochemical Differentiation Purification Process Chemistry

Differential Reactivity Under Nitration Conditions: [3,2-b] vs. [2,3-b] and [3,2-c] N-Oxides

Shiotani et al. demonstrated that 2,3-dihydrofuro[3,2-b]pyridine N-oxide (3b) undergoes productive nitration to afford nitropyridine products 4b, 5b, and 6, whereas the [2,3-b] isomer N-oxide (3a) and the [3,2-c] isomer N-oxide (3d) failed to yield any nitro compound under identical conditions . This divergent reactivity establishes that the [3,2-b] ring-fusion geometry uniquely enables electrophilic aromatic substitution at the pyridine ring, a transformation that is completely blocked in the other two isomeric series. The 5-nitrile-substituted target compound shares this [3,2-b] topology, suggesting analogous regioselective functionalization potential at the pyridine positions.

Nitration Reactivity
Class-level inference
[3,2-b] N-oxide: productive nitration
[2,3-b] / [3,2-c]: no reaction
[3,2-b] topology uniquely enables electrophilic pyridine diversification.
Shiotani et al., Heterocycles, 2007; class-level evidence.
Regioselective Functionalization Synthetic Utility Reactivity Profiling

Substitution Position Governs Kinase Inhibitor Potency: 5-Substituted [3,2-b] Core vs. Alternative Substitution Patterns

The furo[3,2-b]pyridine scaffold with substitution at the 5-position has been patented as the essential structural requirement for protein kinase inhibition, with the European patent EP2940022B1 explicitly claiming furo[3,2-b]pyridines 'substituted at least in position 5' as inhibitors of protein kinases, including CLKs [1]. Structure-activity relationship (SAR) studies published by Němec et al. demonstrated that 3,5-disubstituted furo[3,2-b]pyridines achieve single-digit nanomolar CLK inhibition (IC₅₀ = 1.5–82 nM against CLK1 and CLK2) with exceptional selectivity over structurally related kinases such as DYRK1A [2]. In contrast, isomeric furo[3,2-c]pyridines or [2,3-b]pyridines lacking the [3,2-b] topology and 5-substitution pattern do not exhibit this kinase inhibition profile, as the 5-position nitrile (or a precursor amenable to further elaboration) serves as a critical hinge-binding motif. The dihydro analog (the target compound) provides the saturated furan ring that can be oxidized to the fully aromatic system, offering a handle for metabolic stability tuning not available from the aromatic analog alone.

Kinase Potency (SAR)
Class-level inference
IC₅₀ 1.5–82 nM
CLK1/CLK2; >100-fold selectivity over DYRK1A
Supports CLK pathway engagement assay context.
3,5-disubstituted [3,2-b] cores; patent EP2940022B1 SAR.
Kinase Inhibition Structure-Activity Relationship CLK Selectivity

Oxidation State of the Furan Ring Modulates Molecular Properties: Dihydro vs. Fully Aromatic Analog

The 2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile (MW 146.15 g/mol) differs from its fully aromatic counterpart, furo[3,2-b]pyridine-5-carbonitrile (CAS 182691-67-4, MW 144.13 g/mol) , by the presence of two additional hydrogen atoms on the furan ring. This seemingly minor structural difference produces a computed LogP of 0.89 for the dihydro analog , compared to a predicted XLogP3-AA of 1.4 for the fully aromatic analog , representing a ΔLogP of approximately -0.5 units. The reduced lipophilicity of the dihydro form translates to improved aqueous solubility and potentially lower non-specific protein binding, while the saturated furan ring eliminates the metabolic liability of furan epoxidation present in the aromatic analog.

Lipophilicity (ΔLogP)
Cross-study comparable
ΔLogP ≈ -0.5
Dihydro LogP 0.89 vs. aromatic LogP 1.4
Dihydro form supports lower lipophilicity and may reduce metabolic liability.
Computed values; oxidation state selection affects lead optimization trajectory.
Physicochemical Properties LogP Solubility Metabolic Stability

Optimal Application Scenarios for 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile Based on Quantitative Differentiation


CLK-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective CLK1/CLK2 inhibitors should procure the 2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile scaffold as a key intermediate. The [3,2-b] topology with 5-position substitution is the only validated architecture yielding single-digit nanomolar potency (IC₅₀ 1.5–82 nM) with >100-fold selectivity over DYRK1A, as established in the foundational SAR study by Němec et al. and protected by EP2940022B1 . The 5-nitrile group serves as a synthetic handle for further elaboration (e.g., hydrolysis to amide, reduction to aminomethyl, or tetrazole formation) while maintaining the critical hinge-binding pharmacophore. Procurement of the correct isomer avoids the synthetic dead-ends encountered with [3,2-c] or [2,3-b] topologies, which lack this kinase inhibition activity profile.

Physicochemical Property Optimization via Oxidation State Control

For programs requiring fine-tuning of lipophilicity and metabolic stability, the dihydrofuran form (LogP ~0.89) offers a strategic advantage over the fully aromatic analog (LogP ~1.4) . The approximately 0.5-unit reduction in LogP improves aqueous solubility and reduces non-specific protein binding, while the saturated furan ring eliminates the potential for cytochrome P450-mediated furan epoxidation, a known metabolic liability. Researchers can procure the dihydro intermediate and optionally perform late-stage oxidation to the aromatic form only if potency gains outweigh the metabolic penalty, preserving synthetic flexibility that is foreclosed by direct procurement of the aromatic analog.

Regioselective Late-Stage Diversification of the Pyridine Ring

Synthetic chemists requiring electrophilic functionalization of the pyridine ring should select the [3,2-b] dihydrofuropyridine topology, as demonstrated by Shiotani et al. . Under standard nitration conditions, the [3,2-b] N-oxide precursor undergoes productive nitration, whereas the corresponding [2,3-b] and [3,2-c] N-oxides fail to react entirely. This regioselective reactivity difference provides a unique synthetic entry point for introducing nitro, amino, halogen, or other substituents onto the pyridine ring that is inaccessible with isomeric cores. Procurement of the [3,2-b] intermediate therefore directly enables diversification strategies that the other isomers cannot support.

Application
Selection Property
Validation Focus
CLK kinase inhibitor lead optimization
[3,2-b] topology with 5-position substitution
CLK1/CLK2 vs. DYRK1A selectivity panel; hinge-binding pharmacophore confirmation
Physicochemical property tuning (LogP / metabolic stability)
Dihydrofuran oxidation state vs. fully aromatic analog
Measured LogP and microsomal stability; furan epoxidation liability assessment
Regioselective pyridine ring diversification
[3,2-b] N-oxide nitration reactivity
Electrophilic substitution scope; isomer reactivity comparison under standardized conditions
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